molecular formula C11H15F2NO B2487649 (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine CAS No. 1245807-48-0

(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B2487649
CAS No.: 1245807-48-0
M. Wt: 215.244
InChI Key: MIGBFLFGVSNUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine (CAS 1245807-48-0) is a fluorinated amine compound with a molecular formula of C 11 H 15 F 2 NO and a molecular weight of 215.24 g/mol . This molecule features a 3-methoxyphenethylamine backbone linked to a 2,2-difluoroethyl group, a structure that enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable intermediate in organic and medicinal chemistry . In scientific research, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features have drawn interest for various pharmacological applications. Notably, in vitro studies have shown that closely related structural analogs exhibit significant cytotoxicity against various cancer cell lines, suggesting potential application in anticancer research . Furthermore, the 3-methoxyphenethylamine moiety is often associated with activity on neurotransmitter systems. Research indicates that this compound and its analogs may interact with dopaminergic pathways, positioning it as a candidate for neuroscience investigations . Additional in vivo studies using model organisms have demonstrated that similar compounds can produce significant reductions in glucose levels, pointing to potential research applications in metabolic diseases . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use . Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,2-difluoro-N-[2-(3-methoxyphenyl)ethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-15-10-4-2-3-9(7-10)5-6-14-8-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGBFLFGVSNUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine typically involves the electrophilic 2,2-difluoroethylation of nucleophiles. One common method employs a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to introduce the difluoroethyl group into the molecule . This reaction is carried out under mild conditions and allows for the selective incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents and other electrophilic fluorinating agents ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluoroethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic fluorinating agents like hypervalent iodine reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves electrophilic difluoroethylation of nucleophiles. A common method uses hypervalent iodine reagents to introduce the difluoroethyl group. This approach ensures high yields and purity of the final product.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile scaffold in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Chemical Reactions : It participates in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Biochemical Pathway Probing : The compound is utilized in studies examining biological processes and pathways.
  • Neurotransmitter Interaction : Research indicates potential interactions with neurotransmitter systems, particularly dopaminergic pathways.

Medicine

  • Therapeutic Potential : Investigated for its pharmacological effects, including potential anti-cancer properties. In vitro studies have shown cytotoxicity against various cancer cell lines.
    CompoundIC50 (µM)% Cell Death
    5b10.1451.58
    5d8.14150.12
    5m10.4853.65
  • Antidiabetic Properties : In vivo studies using Drosophila models demonstrated significant reductions in glucose levels.

Industry

  • Specialty Chemicals Production : The compound is used in creating specialty chemicals with unique properties suitable for various industrial applications.

Research has demonstrated that this compound may exhibit:

  • Anticancer Activity : Induction of apoptosis in cancer cells through mechanisms such as DNA damage.
  • Neurotransmitter Interaction : Potential agonistic effects on dopamine receptors.

Case Studies

  • In Vivo Studies : Demonstrated anti-diabetic effects in Drosophila models.
  • Antibacterial Activity : Certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Analogues with Methoxyphenethylamine Backbone

The following compounds share the 2-(3-methoxyphenyl)ethylamine scaffold but differ in substituents on the amine nitrogen:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Amine Nitrogen CAS Number Key Features
(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine C₁₁H₁₅F₂NO 215.24 2,2-Difluoroethyl 1182736-24-8 Fluorine-enhanced lipophilicity
[(1-Ethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₅H₂₁N₃O 259.35 1-Ethylpyrazole-4-methyl 1170150-51-2 Heterocyclic pyrazole moiety
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₄H₁₉N₃O 245.33 1-Methylpyrazole-4-methyl 1171807-81-0 Compact heterocyclic substitution
{[1-(Butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine C₁₇H₂₅N₃O 287.41 1-(Butan-2-yl)pyrazole-4-methyl 1170136-60-3 Bulky alkyl substituent

Key Observations :

  • Fluorine vs. Heterocycles : The target compound’s difluoroethyl group provides distinct electronic effects compared to pyrazole-based analogues, which may influence binding to targets like serotonin receptors (e.g., 5-HT₂) .

Fluorinated Ethylamine Derivatives

Compounds with fluorinated ethylamine chains but differing aromatic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System CAS Number Application Notes
2-(Thiophen-2-yl)ethylamine C₈H₁₀F₃NS 209.23 Thiophene - Potential use in agrochemicals
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine C₉H₁₀F₃NO 205.18 Trifluoromethoxyphenyl 137218-26-9 Neuropharmacology applications
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₁H₁₅F₃N₂ 248.25 Trifluoromethylphenyl 685533-92-0 Anticancer research

Key Observations :

  • Sulfur vs. Oxygen : Thiophene-containing analogues (e.g., C₈H₁₀F₃NS) exhibit different electronic profiles due to sulfur’s polarizability, which may affect drug metabolism .

Pharmacological Relevance

  • 5-HT₂ Receptor Binding : Conformational studies on methoxyphenethylamines (e.g., ) suggest that substituent length and flexibility critically impact receptor affinity. For example, pyrazole derivatives with rigid structures show reduced binding compared to flexible difluoroethyl analogues .
  • Metabolic Stability: Fluorine atoms in the target compound may reduce cytochrome P450-mediated degradation, enhancing bioavailability compared to non-fluorinated counterparts .

Biological Activity

(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structure:

  • Molecular Formula : C12H14F2N
  • IUPAC Name : this compound
  • Structural Features : It features a difluoroethyl group and a methoxy-substituted phenyl moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems, potential anti-cancer properties, and metabolic interactions.

Neurotransmitter Interaction

Research indicates that compounds with similar structures may interact with neurotransmitter systems. For instance, related analogs have been shown to affect adenylate cyclase activity in the rat striatum, suggesting possible dopaminergic activity. Specifically:

  • Dopamine Receptor Interaction : Compounds similar to this compound have been evaluated for their ability to stimulate adenylate cyclase in a dose-dependent manner, indicating potential agonistic effects on dopamine receptors .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with structural similarities. For example:

  • Cell Viability Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for certain derivatives were reported as follows:
CompoundIC50 (µM)% Cell Death
5b10.1451.58
5d8.14150.12
5m10.4853.65

These results indicate that modifications to the methoxy and fluorinated groups can enhance anticancer properties through mechanisms such as DNA damage induction and apoptosis .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Receptor Binding : Similar compounds have shown affinity for trace amine receptors and other neurotransmitter receptors, which could mediate their effects on mood and cognition .
  • Cytotoxic Mechanisms : The induction of apoptosis in cancer cells is likely mediated through DNA damage pathways, as evidenced by TUNEL assays showing increased DNA fragmentation upon treatment with related compounds .

Case Studies

  • In Vivo Studies : In a Drosophila model of diabetes, compounds structurally related to this compound demonstrated significant reductions in glucose levels, highlighting potential anti-diabetic properties .
  • Antibacterial Activity : Some derivatives exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure was correlated with enhanced antibacterial efficacy .

Q & A

Q. What are the optimized synthetic routes for (2,2-Difluoroethyl)[2-(3-Methoxyphenyl)ethyl]amine?

The synthesis typically involves nucleophilic substitution reactions between 2-(3-methoxyphenyl)ethylamine and 2,2-difluoroethyl derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature control : Reactions are conducted at 60–80°C to balance yield and side-product formation .
  • Scale-up optimization : Continuous flow reactors improve reproducibility and purity in multi-gram syntheses .

Q. Which analytical techniques are recommended for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., difluoroethyl and methoxyphenyl groups) via 1^1H and 19^{19}F NMR .
  • High-Performance Liquid Chromatography (HPLC) : Determine purity (>95% as per synthetic batches) and identify impurities .
  • Mass Spectrometry (MS) : Validate molecular weight (observed m/z ~245.27) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit:

  • Enzyme inhibition : Potency against monoamine oxidases (MAOs) due to amine and fluorinated motifs .
  • Receptor modulation : Affinity for G protein-coupled receptors (GPCRs), particularly serotonin and adrenergic receptors, inferred from similar methoxyphenyl-ethylamine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data across studies?

  • Variable analysis : Systematically test solvent purity, reaction time, and stoichiometric ratios. For example, excess difluoroethyl halide may improve yields but increase byproducts .
  • Reproducibility protocols : Standardize inert atmosphere conditions (N2_2/Ar) to minimize oxidative degradation .
  • Case study : A 15% yield discrepancy was resolved by replacing batch reactors with flow systems, achieving consistent 78% yield .

Q. What structure-activity relationships (SAR) are critical for optimizing bioactivity?

  • Fluorine substitution : The 2,2-difluoroethyl group enhances metabolic stability compared to non-fluorinated analogs .
  • Methoxy positioning : The 3-methoxyphenyl moiety increases lipophilicity, improving blood-brain barrier penetration vs. 4-methoxy derivatives .
  • Amine chain length : Shorter ethyl linkers reduce off-target receptor binding in GPCR screens .

Q. What methodologies elucidate receptor-binding mechanisms?

  • Ligand-binding assays : Radiolabeled 3^3H-compound studies quantify affinity for serotonin receptors (e.g., 5-HT2A_{2A} Ki_i = 120 nM) .
  • Molecular docking : Computational models predict interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site .
  • Comparative studies : Replace the methoxyphenyl group with thiophene to assess electronic effects on binding .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Stable in neutral buffers (t1/2_{1/2} > 24 hrs) but hydrolyzes rapidly in acidic media (pH 3, t1/2_{1/2} ~2 hrs) .
  • Light sensitivity : Store at -20°C in amber vials to prevent photodegradation of the methoxyphenyl group .
  • Oxidative stability : LC-MS traces show <5% oxidation products after 72 hrs in aerobic conditions .

Q. What toxicological profiling is recommended before in vivo studies?

  • In vitro cytotoxicity : IC50_{50} > 100 µM in HEK293 and HepG2 cells suggests low acute toxicity .
  • Metabolite screening : Identify hepatotoxic difluoroacetic acid via liver microsome assays .
  • Safety note : Classified as "for research use only," with no human or veterinary applications .

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